molecular formula C12H16N2O2S B2675244 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2097869-29-7

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea

Cat. No.: B2675244
CAS No.: 2097869-29-7
M. Wt: 252.33
InChI Key: XAPOFDBTOXRCEQ-UHFFFAOYSA-N
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Description

Historical Context of Cyclohexenol-Thiophene Urea Derivatives

The synthesis of urea in 1828 by Friedrich Wöhler marked a pivotal moment in organic chemistry, bridging inorganic and organic compounds. This discovery challenged vitalism and laid the groundwork for synthetic organic chemistry, eventually enabling the design of complex urea derivatives. Cyclohexenol and thiophene motifs emerged later as critical components in drug discovery due to their distinct physicochemical properties.

The cyclohexenol group, characterized by a hydroxylated cyclohexene ring, contributes to stereochemical diversity and hydrogen-bonding capacity. Thiophene, a five-membered aromatic heterocycle with a sulfur atom, became a cornerstone in medicinal chemistry due to its electron-rich nature and bioisosteric compatibility with phenyl groups. Early studies on thiophene-urea hybrids, such as the Gewald condensation-derived 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, demonstrated their utility in modulating enzyme activity and receptor binding.

The integration of these motifs into urea frameworks, as seen in 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea, reflects a deliberate strategy to exploit synergistic interactions. For instance, the hydroxyl group on cyclohexenol enhances solubility, while the thiophene ring facilitates π-π stacking with biological targets.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{16}\text{N}2\text{O}2\text{S} $$
Molecular Weight 252.33 g/mol
SMILES Code O=C(NC1=CC=CS1)NCC2(O)C=CCCC2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Research Importance in Medicinal Chemistry

Urea derivatives are prized for their ability to form stable hydrogen bonds with biological targets, a property critical for inhibiting enzymes or modulating receptors. The thiophene-urea scaffold, in particular, has shown promise in targeting urease, an enzyme implicated in bacterial virulence and urinary tract infections. For example, morpholine-thiophene hybrid thiosemicarbazones demonstrated IC$$_{50}$$ values as low as 3.80 µM against urease, outperforming conventional inhibitors like thiourea.

The cyclohexenol moiety introduces conformational flexibility and chiral centers, which can enhance selectivity. In otoprotective agents, urea-thiophene carboxamides with similar architectures protected hair cells from aminoglycoside-induced damage at HC$$_{50}$$ values of 0.10–5.80 µM. These findings underscore the potential of this compound to serve as a dual-function agent, combining enzymatic inhibition with cytoprotective properties.

Key Advantages of the Hybrid Structure:

  • Hydrogen-Bonding Capacity : The urea carbonyl and hydroxyl groups enable interactions with catalytic residues in enzymes.
  • Aromatic Stacking : The thiophene ring engages in hydrophobic and π-π interactions with protein binding pockets.
  • Solubility Modulation : The cyclohexenol hydroxyl group improves aqueous solubility, addressing a common limitation of hydrophobic therapeutics.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on structurally analogous compounds, revealing critical insights while highlighting gaps in understanding this compound. For instance, a 2024 study synthesized morpholine-thiophene hybrids with uncompetitive urease inhibition mechanisms, and a 2017 investigation identified urea-thiophene carboxamides as otoprotective agents. However, the specific pharmacological profile of this compound remains underexplored.

Table 2: Comparative Bioactivity of Urea-Thiophene Derivatives

Compound Class Target IC$${50}$$/HC$${50}$$ (µM) Reference
Morpholine-thiophene hybrids Urease 3.80 ± 1.9
Urea-thiophene carboxamides Hair cell protection 0.10–5.80
Thiourea (control) Urease 22.0 ± 0.7

Knowledge Gaps:

  • Mechanistic Studies : The exact mode of action of this compound against biological targets remains uncharacterized.
  • Structural Optimization : While the Gewald condensation and aryl isocyanate reactions are established, tailored synthetic routes for this compound require refinement.
  • In Vivo Efficacy : No preclinical data exist on its pharmacokinetics or toxicity profiles, limiting translational potential.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(14-10-5-4-8-17-10)13-9-12(16)6-2-1-3-7-12/h2,4-6,8,16H,1,3,7,9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOFDBTOXRCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea typically involves the reaction of 1-hydroxycyclohex-2-en-1-ylmethylamine with thiophene-2-carbonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: 1-[(1-Oxocyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea.

    Reduction: 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)amine.

    Substitution: 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(5-bromothiophen-2-yl)urea.

Scientific Research Applications

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The compound’s uniqueness lies in its hydroxycyclohexenylmethyl group, which distinguishes it from other urea derivatives. Below is a comparative analysis with similar compounds:

Table 1: Structural Features of Comparable Urea Derivatives

Compound Name Key Substituents Notable Features Reference
Target Compound Hydroxycyclohexenylmethyl, thiophen-2-yl Cyclohexene ring with hydroxyl; thiophene
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)oxadiazolyl)urea Adamantyl, thiophene-oxadiazole Rigid adamantyl core; heterocyclic linker
TTU6 (Thiophenylthiazole-urea) 4-Cyanophenyl, thiophenylthiazole Thiazole-thiophene hybrid; electron-withdrawing cyano group
1-(6-(4-Chlorophenyl)pyridinyl)-3-(thiophen-2-yl)urea Pyridinyl, chlorophenyl, thiophene Aromatic pyridine; halogen substituent

Table 2: Bioactivity of Selected Urea Derivatives

Compound Class Biological Activity Key Findings Reference
Adamantyl-ureas Antitubulin agents Moderate activity (IC₅₀: 0.5–10 µM) against cancer cell lines
Thiophenylthiazole-ureas (TTU6–9) Antitubercular screening Activity against M. tuberculosis H37Rv (MIC: pending)
Pyridinyl-thiophene ureas Anticancer agents Potent activity (GI₅₀: <1 µM) in NCI-60 cancer panel

Inference for Target Compound : The thiophene moiety is a recurring pharmacophore in antitubulin and antimicrobial agents. The hydroxycyclohexenyl group may modulate bioavailability or target binding compared to adamantyl or pyridinyl substituents.

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents : Adamantyl and cyclohexenyl groups enhance membrane permeability but may reduce solubility .
  • Electron-Deficient Moieties (e.g., cyano, nitro in TTU6/TTU8): Improve binding to enzymes like urease or kinases via dipole interactions .
  • Hydrogen-Boning Capacity : The hydroxyl group in the target compound could facilitate interactions with biological targets, analogous to the role of methoxy groups in TTU15 .

Biological Activity

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea, with CAS number 2097933-23-6, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S, with a molecular weight of 266.36 g/mol. Its structure features a cyclohexene ring and a thiophene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂S
Molecular Weight266.36 g/mol
CAS Number2097933-23-6

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with thiophenes under basic conditions. The process may include several steps such as nucleophilic substitution and cyclization reactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group on the cyclohexene ring enhances its reactivity and potential binding affinity to biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related urea derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity. The thiophene moiety is known for its role in enhancing the antimicrobial effects against various bacterial strains.

Case Studies

  • Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, indicating potential as an anticancer agent.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of urea derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated notable inhibition zones, particularly against Staphylococcus aureus.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Toxicological assessments have shown that certain urea derivatives can exhibit low toxicity levels while maintaining potent biological activity.

Q & A

Q. Example Protocol :

StepReagents/ConditionsTimeYield (%)
1Triphosgene, DCM, 0°C4 h-
2Thiophen-2-ylamine, DIPEA, RT12 h50–60

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the hydroxycyclohexenyl methyl group (δ 1.2–2.5 ppm, multiplet) and thiophene protons (δ 6.8–7.4 ppm). The urea NH protons appear as broad singlets (δ 5.5–6.0 ppm) .
  • ESI-HRMS : Verify molecular ion ([M+H]+) with <2 ppm error.
  • X-ray crystallography : Use SHELXL for refinement. The hydroxy and urea groups form hydrogen-bonded networks, which stabilize the crystal lattice .

Key Crystallographic Parameters (Example):

ParameterValue
Space groupP21/c
H-bond length (N–H···O)2.85–3.10 Å
R-factor<0.05

Advanced: How do hydrogen-bonding patterns influence the physicochemical properties of this compound?

Answer:
The urea moiety and hydroxy group participate in intermolecular hydrogen bonds , affecting:

  • Solubility : Reduced solubility in non-polar solvents due to polar H-bond networks.
  • Thermal stability : Higher melting points (e.g., 200–220°C) compared to non-H-bonding analogs.
  • Crystal packing : Graph-set analysis (e.g., Etter’s rules) reveals chains (C(4) motifs) or rings (R22(8)) .

Data Contradiction Note : Discrepancies in reported melting points may arise from polymorphism. Validate via differential scanning calorimetry (DSC).

Advanced: How can researchers resolve contradictions in spectral data or crystallographic parameters during structural validation?

Answer:

  • Spectral conflicts : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian). For ESI-HRMS, recheck ionization conditions (e.g., solvent adducts).
  • Crystallographic outliers : Use SHELX’s L.S. command to refine restraints for disordered regions. Validate via R1/wR2 convergence and check for twinning with PLATON .

Case Study : A reported R1 > 0.10 for an analog was resolved by re-measuring crystal data at low temperature (100 K) to reduce thermal motion artifacts.

Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., kinases) using the urea group as a hydrogen-bond donor.
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
  • QM/MM : Study electronic interactions at the binding site (e.g., charge transfer between thiophene and aromatic residues) .

Validation : Compare computed binding affinities with experimental IC50 values (if available).

Advanced: How can researchers design derivatives to enhance biological activity while maintaining urea functionality?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., NO2) on the thiophene ring to improve π-stacking with hydrophobic pockets.
  • Steric modifications : Replace cyclohexenyl with adamantyl groups (see anti-tuberculosis analogs with IC50 < 1 µM) .
  • Prodrug strategies : Mask the hydroxy group as an ester to improve bioavailability.

Synthetic Challenges : Monitor regioselectivity in substitution reactions using LC-MS.

Advanced: What are the limitations of current analytical methods for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV : Low sensitivity due to weak chromophores (limit of quantification ~1 µg/mL).
  • LC-MS/MS : Matrix effects from biological samples may suppress ionization. Use isotope-labeled internal standards (e.g., D6-urea) .
  • X-ray limitations : Small crystal size (<0.1 mm) or twinning complicates data collection.

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